Lipophilicity Comparison: Ethyl vs. Methyl Ester logP Drives Partitioning
The target compound exhibits an XLogP3-AA value of 0.8, compared to 0.4 for the methyl ester analog Methyl 6-(ethoxymethyl)pyrimidine-4-carboxylate (CAS 2097957-62-3) [1][2]. This represents a 0.4 log unit increase in calculated lipophilicity, which corresponds to an approximately 2.5-fold higher predicted octanol/water partition coefficient. In a medicinal chemistry context, this difference can significantly affect passive membrane permeability and non-specific protein binding. Therefore, for a research program requiring a consistent logP profile across a compound library, the ethyl ester cannot be replaced by the methyl ester without introducing a measurable bias in physicochemical property space.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | Methyl 6-(ethoxymethyl)pyrimidine-4-carboxylate: 0.4 |
| Quantified Difference | Δ = +0.4 log units (approx. 2.5x higher partition coefficient) |
| Conditions | XLogP3 3.0 algorithm, PubChem computed descriptors |
Why This Matters
LogP consistency is critical in SAR studies; substituting with the methyl ester alters the compound's predicted logP by 0.4 units, which can confound interpretation of cellular activity data.
- [1] PubChem Compound Summary for CID 122239329, Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate. XLogP3-AA = 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/122239329 View Source
- [2] PubChem Compound Summary for CID 122239245, Methyl 6-(ethoxymethyl)pyrimidine-4-carboxylate. XLogP3-AA = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/BRXNTQVYBGYFDD-UHFFFAOYSA-N View Source
